molecular formula C11H7Cl3N2O2 B12078209 (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate CAS No. 650592-20-4

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate

Cat. No.: B12078209
CAS No.: 650592-20-4
M. Wt: 305.5 g/mol
InChI Key: XZEOYGPUEQKENL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester is a chemical compound that features a benzoic acid moiety substituted with a 4-chloro group and an ester linkage to a 4,5-dichloro-1H-imidazol-1-ylmethyl group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester typically involves the condensation of 4-chlorobenzoic acid with 4,5-dichloro-1H-imidazole-1-methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity or protein function .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-chloro-, methyl ester: Lacks the imidazole moiety, resulting in different chemical and biological properties.

    Benzoic acid, 4-chloro-, (1H-imidazol-1-yl)methyl ester: Similar structure but without the additional chlorine atoms on the imidazole ring.

    Benzoic acid, 4-chloro-, (4,5-diphenyl-1H-imidazol-1-yl)methyl ester: Contains phenyl groups instead of chlorine atoms on the imidazole ring

Uniqueness

The presence of both the 4-chloro group on the benzoic acid and the 4,5-dichloro substitution on the imidazole ring makes benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester unique. These substitutions can significantly influence its reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

650592-20-4

Molecular Formula

C11H7Cl3N2O2

Molecular Weight

305.5 g/mol

IUPAC Name

(4,5-dichloroimidazol-1-yl)methyl 4-chlorobenzoate

InChI

InChI=1S/C11H7Cl3N2O2/c12-8-3-1-7(2-4-8)11(17)18-6-16-5-15-9(13)10(16)14/h1-5H,6H2

InChI Key

XZEOYGPUEQKENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)Cl

Origin of Product

United States

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